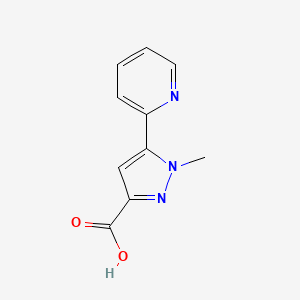
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, also known as MPPCA, is a small molecule compound with a variety of potential applications in scientific research. It is a member of the pyrazole family, which is a type of heterocyclic aromatic compound containing five atoms in a ring structure. MPPCA has been used in various areas of biochemistry, physiology, and pharmacology, and has been shown to have a wide range of effects on biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Research has led to the synthesis of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, which have been characterized using NMR, IR spectroscopies, and HRMS analyses. These compounds were also examined through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen et al., 2012).
Chemical Reactions and Mechanisms
- Functionalization Reactions : Studies have focused on the reactions of pyrazole-3-carboxylic acid with various compounds, yielding different products and insights into reaction mechanisms. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylates, providing insights into the reaction mechanisms (Yıldırım et al., 2005).
Coordination Chemistry
- Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and their coordination/chelation and crystallization properties with various metal ions have been studied. These studies include the synthesis of mononuclear CuII/CoII coordination complexes (Radi et al., 2015).
Sensor Development
- Chemosensors : A probe based on a pyridine–pyrazole system was developed for the sensitive detection of Al3+ ions. This chemosensor displays a dramatic switch-on response to Al3+, allowing for the real-time detection of Al3+ in living cells (Naskar et al., 2018).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity : Various derivatives of pyrazole have been synthesized and subjected to molecular docking studies to predict binding interactions with target proteins. These studies include examining the antimicrobial and antimycobacterial activity of these compounds (Reddy et al., 2022).
Photophysical Studies
- Photoreactions and Luminescence : Studies on compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have revealed their ability to exhibit different types of photoreactions, such as excited-state intramolecular and intermolecular proton transfers. These studies contribute to understanding the dual luminescence and kinetic coupling of fluorescence bands in these compounds (Vetokhina et al., 2012).
Magnetic Studies
- Magnetic Properties : Research on 2,6-di(pyrazol-1-yl)pyridine derivatives with various tether groups has shown that the iron(II) complexes of these ligands exhibit gradual thermal spin-crossover in solid state. This research is significant in understanding the spin states and magnetic properties of these complexes (Berdiell et al., 2021).
properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJXHCOODAVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517691.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517696.png)
![3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517704.png)
![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517719.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)


![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)